molecular formula C26H16Br2 B14352545 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene CAS No. 92466-66-5

2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene

Cat. No.: B14352545
CAS No.: 92466-66-5
M. Wt: 488.2 g/mol
InChI Key: BTGKVZCCQPXOQO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and a diphenylmethylidene group at the 9 position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the diphenylmethylidene group. One common method includes the reaction of 2,7-dibromofluorene with benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and the diphenylmethylidene group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The compound can interact with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is unique due to the presence of the diphenylmethylidene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of advanced materials for organic electronics, where specific electronic characteristics are required .

Properties

CAS No.

92466-66-5

Molecular Formula

C26H16Br2

Molecular Weight

488.2 g/mol

IUPAC Name

9-benzhydrylidene-2,7-dibromofluorene

InChI

InChI=1S/C26H16Br2/c27-19-11-13-21-22-14-12-20(28)16-24(22)26(23(21)15-19)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H

InChI Key

BTGKVZCCQPXOQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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